Methylnaltrexone bromide, (17S)-
Overview
Description
Methylnaltrexone bromide, (17S)-, is a peripherally acting μ-opioid receptor antagonist. It is primarily used to treat opioid-induced constipation without affecting the central analgesic effects of opioids . This compound is a quaternary derivative of naltrexone, which prevents it from crossing the blood-brain barrier, thus limiting its action to peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylnaltrexone bromide is synthesized using naltrexone hydrochloride as the starting material. The process involves several steps:
3-Hydroxy Protection: The hydroxyl groups are protected to prevent unwanted reactions.
Bromomethylation: The protected naltrexone undergoes bromomethylation to introduce the bromide group.
Deprotection: The protective groups are removed to yield methylnaltrexone bromide.
Industrial Production Methods
The industrial production of methylnaltrexone bromide follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, efficient, and to produce high-purity methylnaltrexone bromide .
Chemical Reactions Analysis
Types of Reactions
Methylnaltrexone bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of methylnaltrexone .
Scientific Research Applications
Methylnaltrexone bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study opioid receptor interactions.
Biology: Researchers use it to investigate the peripheral effects of opioid antagonists.
Industry: The compound is used in the pharmaceutical industry for the development of new opioid antagonists.
Mechanism of Action
Methylnaltrexone bromide exerts its effects by blocking μ-opioid receptors in the gastrointestinal tract. This action inhibits the opioid-induced decrease in gastric motility and transit time, thereby alleviating constipation . The compound does not cross the blood-brain barrier, so it does not interfere with the central analgesic effects of opioids .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: A non-quaternary opioid antagonist that can cross the blood-brain barrier.
Naloxone: Another opioid antagonist used to reverse opioid overdose.
Uniqueness
Methylnaltrexone bromide is unique because it specifically targets peripheral μ-opioid receptors without affecting the central nervous system. This makes it particularly useful for treating opioid-induced constipation without compromising pain management .
Properties
IUPAC Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGIYSGOEZJNBE-LHJYHSJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916045-21-1 | |
Record name | Methylnaltrexone bromide, (17S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916045211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYLNALTREXONE BROMIDE, (17S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDW853B60I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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